![molecular formula C15H21ClN2O3S B4439729 N-(5-chloro-2-methylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4439729.png)
N-(5-chloro-2-methylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to "N-(5-chloro-2-methylphenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide," typically involves multi-step chemical reactions. One common approach includes the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by further functionalization of the piperidine ring. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of a related piperidine compound through a series of reactions, demonstrating the complexity and precision required in synthesizing such molecules (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, a six-membered ring containing one nitrogen atom. This structural feature is crucial for the biological activity of these compounds. The incorporation of various substituents, such as sulfonyl and carboxamide groups, into the piperidine framework significantly influences the molecule's physicochemical properties and receptor binding affinities.
Chemical Reactions and Properties
Piperidine derivatives undergo a range of chemical reactions, including N-alkylation, acylation, and sulfonylation, to introduce different functional groups that modulate their chemical properties. For example, the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored for designing selective receptor ligands (Canale et al., 2016).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-3-22(20,21)18-8-4-5-12(10-18)15(19)17-14-9-13(16)7-6-11(14)2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUKWTZXZFSANK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC(=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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